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Compound of Interest

Compound Name: 6-methoxy DIPT (hydrochloride)

Cat. No.: B593362

Executive Summary

6-methoxy-DIiPT (hydrochloride) is a positional isomer of the psychoactive tryptamine 5-MeO-
DiPT.[1][2] While structurally homologous to serotonin-modulating compounds, its specific
physicochemical profile—particularly the 6-position methoxy substitution—alters its lipophilicity
and crystal lattice energy compared to its 5-substituted counterparts.[1][2]

This guide provides a rigorous framework for characterizing the solubility and stability of 6-
methoxy-DiPT HCI.[1][2] It moves beyond basic product sheet data to establish ICH Q1A(R2)-
compliant protocols. The core finding suggests that while the hydrochloride salt form improves
handling, the bulky diisopropyl groups and methoxy substituent create significant aqueous
solubility constraints (approx. 0.3 mg/mL in PBS), necessitating precise organic co-solvent
strategies for biological assays.

Physicochemical Identity & Theoretical Basis[2]

Before initiating wet-lab protocols, the molecular behavior must be understood to predict
solubility and degradation pathways.[1][2]
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Specification

Implication for Testing

Chemical Name

6-methoxy-N,N-
diisopropyltryptamine HCI

Indole core is oxidation-

sensitive.[1][2]

Formula

C17H26N20[1][2][3][4][5] * HCI

Salt form implies ionic
dissociation in water, but

lipophilic tail resists solvation.

MW

310.9 g/mol

Moderate size; amenable to
LC-MS analysis.[1][2]

pKa (Calc)

~9.5 (Amine), ~16 (Indole NH)

lonized at physiological pH
(7.4), enhancing solubility vs.

free base.

Key Risk

Indole Oxidation

Light and air exposure can
lead to colored quinoidal

species.

The "Hydrophobic Shield" Effect

Unlike simple tryptamine, the two isopropyl groups on the nitrogen create a steric "hydrophobic

shield." Even as a hydrochloride salt, this molecule exhibits lower aqueous solubility than

expected because the hydration shell around the cation is disrupted by these bulky non-polar

groups. Experimental design must account for slow dissolution kinetics.

Solubility Profiling Protocols

Reliable solubility data is the bedrock of reproducible bioassays. We utilize the Thermodynamic

Equilibrium (Shake-Flask) method, the gold standard over kinetic (turbidimetric) methods.

Baseline Solubility Data (Reference)

Derived from analytical standard certificates (e.g., Cayman Chemical).
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Solvent Solubility Limit (Approx.) Usage Note
High solubility; good for stock
DMF ~30 mg/mL )
solutions.[1][2]
Preferred for biological stocks
DMSO ~20 mg/mL (cryopreservation compatible).
[2]
Moderate; prone to
Ethanol ~5 mg/mL

evaporation during handling.

CRITICAL: Very low. Requires
PBS (pH 7.2) ~0.3 mg/mL co-solvent (e.g., 0.1% DMSO)

for aqueous buffers.

Experimental Protocol: Thermodynamic Solubility

Objective: Determine precise saturation point in variable pH buffers.

Workflow Diagram (Graphviz):

1. Preparation Equilibrium 2. Agitation Remove Solid 3. Filtration Prevent Crash-out 4. Dilution Quantification 5. HPLC-UV/MS
Excess Solid + Solvent 37°C/24-48 hrs 0.22 pm PVDF (Heated) Mobile Phase Match Quant vs. Std Curve

Click to download full resolution via product page

Caption: Step-by-step thermodynamic solubility determination workflow ensuring saturation
equilibrium.

Step-by-Step Methodology:

o Preparation: Weigh ~5 mg of 6-methoxy-DiPT HCI into a 4 mL amber glass vial (amber
protects from light).

e Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).
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» Equilibration: Place in a shaking incubator at 25°C (or 37°C for physiological relevance) for
24 to 48 hours.

o Why: Tryptamine salts can form supersaturated solutions or gels; long equilibration
ensures true thermodynamic solubility.[2]

o Filtration: Filter the supernatant using a 0.22 um PVDF syringe filter.

o Tip: Pre-warm the filter to the incubation temperature to prevent precipitation inside the
filter membrane.

e Quantification: Dilute the filtrate 1:100 with mobile phase and analyze via HPLC-UV (280
nm). Calculate concentration using a standard curve prepared in DMSO.

Stability Testing Framework (ICH Q1A)

Tryptamines are notoriously unstable in solution, prone to oxidative deamination and
dimerization. This protocol defines a Forced Degradation Study to validate storage conditions
and identify degradation products.

Stress Conditions Matrix

Perform these tests on a 1 mg/mL solution (in water/acetonitrile) to identify "stability-indicating"
analytical parameters.
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Stressor Condition Duration Mechanism Probed

Amide/Ester cleavage
Acid Hydrolysis 0.1 N HCI, 60°C 4-24 Hours (unlikely here), ether
stability.[1][2]

Deamination risk; free

Base Hydrolysis 0.1 N NaOH, 60°C 4-24 Hours S
base precipitation.
High Risk: Indole
oxidation to N-
Oxidation 3% H202, RT 1-4 Hours ]
formylkynurenine or
dimers.[1]
Indole radical
) UV/Vis Light (1.2M lux formation
Photolysis 24 Hours ) ) ]
hrs) (browning/discoloratio
n).[2]
] Crystal lattice stability;
Thermal 60°C (Solid State) 7 Days o
hygroscopicity check.
Degradation Pathway Visualization[2]
6-methoxy-DiPT HCI
(Parent)
Oxidation Photolysis
(Peroxide/Air) (UV Exposure)
Amine Attack |Ring Attack Radical Coupling
N-Oxide Quinone Imines Indole Dimers
(Tertiary Amine) (Colored)

Click to download full resolution via product page
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Caption: Primary degradation pathways for 6-substituted tryptamines under stress conditions.

[1][2]

Analytical Method (HPLC-UV/MS)

To monitor stability, the analytical method must separate the parent peak from degradants.[2]
e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).[1]
» Mobile Phase A: 0.1% Formic Acid in Water.[2]
e Mobile Phase B: Acetonitrile.[2]
» Gradient: 5% B to 95% B over 10 minutes.
o Detection:
o UV: 280 nm (Indole absorption).[2][5]
o MS: ESI+ Mode (Parent ion m/z ~275 [M+H]*).
Pass Criteria:

e Mass Balance: The sum of the parent peak area + degradant peak areas should equal 95-
105% of the initial control area (correcting for response factors).

o Purity Threshold: No single degradant >0.1% for pharmaceutical standards; >1% acceptable
for early research reagents.

Storage & Handling Recommendations

Based on the theoretical instability of the indole ring and the hygroscopic potential of HCI salts:

o Solid State: Store at -20°C. Desiccate to prevent hydrolysis of the salt form which can lead to
“clumping" and acidity changes.

e Solution State:

o DMSO Stocks: Stable for ~3 months at -20°C.[2]
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o Aqueous/PBS: Prepare fresh daily. The low solubility (0.3 mg/mL) creates a high risk of
precipitation upon freeze-thaw cycles.[2]

o Light: Use amber vials exclusively. Wrap reaction vessels in foil during benchtop handling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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